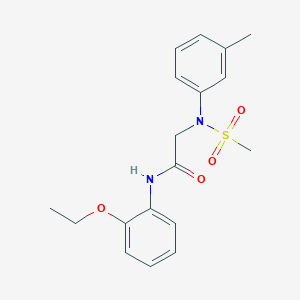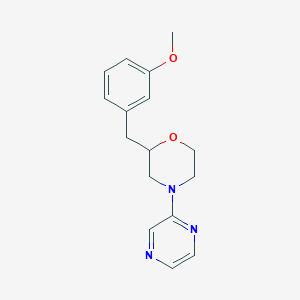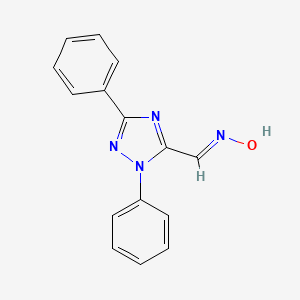
N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(2-ethoxyphenyl)-N2-(3-methylphenyl)-N2-(methylsulfonyl)glycinamide, also known as EPM-706, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2017 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the protein kinase CK2. CK2 is an important regulator of cell growth and proliferation and is overexpressed in many types of cancer. Inhibition of CK2 by N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has minimal toxicity and is well-tolerated in animal models. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for CK2, which reduces the potential for off-target effects. However, one limitation of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosage and administration schedule for N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer treatment.
Direcciones Futuras
There are several future directions for the development of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is the optimization of the synthesis method to improve yield and reduce the number of steps. Another direction is the development of more soluble analogs of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide for in vivo administration. Additionally, more studies are needed to determine the long-term effects of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide on normal cells and tissues. Finally, clinical trials are needed to determine the safety and efficacy of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide in cancer patients.
Métodos De Síntesis
The synthesis of N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 2-ethoxyaniline with 3-methylbenzoyl chloride in the presence of triethylamine to yield N-(2-ethoxyphenyl)-3-methylbenzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of potassium carbonate to yield N-(2-ethoxyphenyl)-N2-(methylsulfonyl)-3-methylbenzamide. Finally, this compound is reacted with glycine in the presence of triethylamine to yield N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential in cancer treatment. Studies have shown that N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits the growth of cancer cells in vitro and in vivo. It has been shown to be effective against various types of cancer, including breast, lung, and colon cancer. N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-4-24-17-11-6-5-10-16(17)19-18(21)13-20(25(3,22)23)15-9-7-8-14(2)12-15/h5-12H,4,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBHYFYMLVDXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC(=C2)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)


![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B6047905.png)
![5-({[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6047908.png)

![2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
![2-[4-(4-ethylbenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6047925.png)
![3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6047935.png)

